N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide
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Overview
Description
N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide is a biochemical compound used primarily in proteomics research . It has a molecular formula of C18H21N3O5S and a molecular weight of 391.44. This compound is known for its unique structure, which includes a morpholine ring, a sulfonyl group, and a pyridinone moiety, making it a valuable tool in various scientific studies.
Scientific Research Applications
N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Preparation Methods
The synthesis of N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide involves several steps. The synthetic route typically starts with the preparation of the pyridinone core, followed by the introduction of the morpholine and sulfonyl groups. The final step involves the methylation of the nitrogen atom and the attachment of the phenylacetamide group. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, are employed to achieve high yields . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism of action of N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, altering their function and activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain heterocyclic systems and are known for their diverse biological activities.
Pyridinone derivatives: Similar to the pyridinone moiety in the compound, these derivatives are used in various chemical and biological applications.
Sulfonyl-containing compounds: These compounds share the sulfonyl group and are often used in medicinal chemistry for their pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-19(15-5-3-2-4-6-15)18(23)14-20-13-16(7-8-17(20)22)27(24,25)21-9-11-26-12-10-21/h2-8,13H,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOCXNDUJXCZTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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